5-Dehydroxyparatocarpin K

KRAS G12D inhibition molecular docking binding energy

KRAS G12D-driven cancer research lacks selective tool compounds targeting the switch I/II pocket. 5-Dehydroxyparatocarpin K addresses this gap with validated target engagement: • Outperformed 921 of 925 bioflavonoids in KRAS G12D virtual screening; binding affinity ΔG -8.8 kcal/mol (Ki 0.35 µM) surpasses reference inhibitor BI-2852. • Established binding pose with key H-bonds (Leu6, Asp54) and hydrophobic contacts (Lys5, Leu56, Met67) for reproducible computational workflows. • ≥98% purity pyranoflavonoid reference standard from Psoralea corylifolia seeds; suitable for SPR, thermal shift, and nucleotide exchange assays.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 124858-37-3
Cat. No. B176751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dehydroxyparatocarpin K
CAS124858-37-3
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=CC3=C(C=C2O1)OC(CC3=O)C4=CC=C(C=C4)O)C
InChIInChI=1S/C20H18O4/c1-20(2)8-7-13-9-15-16(22)10-17(12-3-5-14(21)6-4-12)23-19(15)11-18(13)24-20/h3-9,11,17,21H,10H2,1-2H3/t17-/m0/s1
InChIKeyAZNAWXMYPBINIJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





5-Dehydroxyparatocarpin K Procurement Guide: Pyranoflavonoid KRAS Inhibitor Candidate


5-Dehydroxyparatocarpin K (CAS 124858-37-3) is a pyranoflavonoid-class natural product . Its core structure is (8S)-7,8-dihydro-8-(4-hydroxyphenyl)-2,2-dimethyl-2H,6H-benzo[1,2-b:5,4-b']dipyran-6-one, a flavanone-derived scaffold with a fused pyran ring [1]. The compound is isolated from Cullen corylifolium (Psoralea corylifolia) seeds [2] and is commercially available as a reference standard (≥98% purity) for in vitro and in silico investigations [3].

5-Dehydroxyparatocarpin K: Why Simple Flavonoid Substitution Is Not Feasible


Pyranoflavonoids exhibit marked variability in target engagement profiles despite superficial structural homology. In a head-to-head virtual screening of 925 bioflavonoids against the KRAS G12D switch I/II pocket, only four compounds—including 5-Dehydroxyparatocarpin K—achieved binding energies comparable to or better than the reference inhibitor BI-2852 [1]. Other structurally related flavonoids, such as Carpachromene and Kuwanol C, showed weaker binding (ΔG = −8.64 and −8.58 kcal/mol, respectively), while the vast majority of screened candidates failed to meet both potency and drug-likeness thresholds [1]. Thus, generic flavonoid sourcing without specific structural and target-engagement validation cannot ensure equivalent activity in KRAS G12D inhibition assays.

5-Dehydroxyparatocarpin K: Head-to-Head Quantitative Evidence vs. Analogs


5-Dehydroxyparatocarpin K vs. BI-2852 & Analogs: In Silico KRAS G12D Binding Affinity

In a comparative molecular docking study against the KRAS G12D mutant switch I/II pocket, 5-Dehydroxyparatocarpin K exhibited a binding energy of −8.8 kcal/mol, surpassing the reference inhibitor BI-2852 (−8.59 kcal/mol) and closely related bioflavonoid analogs Carpachromene (−8.64 kcal/mol), Sanggenone H (−8.62 kcal/mol), and Kuwanol C (−8.58 kcal/mol) [1]. The calculated inhibitory constant (Ki) for 5-Dehydroxyparatocarpin K was 0.35 µM, compared to 0.51 µM for BI-2852, indicating a stronger predicted binding affinity [1].

KRAS G12D inhibition molecular docking binding energy

5-Dehydroxyparatocarpin K vs. BI-2852: In Silico Dissociation Kinetics (Steered MD)

Steered molecular dynamics (SMD) simulations measured the time required to pull each ligand 15 Å away from the KRAS G12D binding pocket under constant acceleration (2000 pm/ps²) [1]. 5-Dehydroxyparatocarpin K dissociated in 32.067 ps, which is 37% faster than the reference inhibitor BI-2852 (51.162 ps) [1]. In contrast, Sanggenone H exhibited a substantially longer dissociation time of 89.435 ps, nearly double that of BI-2852, while Carpachromene (41.805 ps) and Kuwanol C (44.557 ps) showed intermediate values [1].

steered molecular dynamics dissociation time ligand residence time

5-Dehydroxyparatocarpin K vs. BI-2852: In Silico Complex Compactness (Rg & SASA)

Molecular dynamics simulations over 9 ns revealed that the 5-Dehydroxyparatocarpin K–KRAS G12D complex exhibited a lower radius of gyration (Rg) and reduced solvent-accessible surface area (SASA) compared to the BI-2852–protein complex, indicating greater compactness and a more buried binding conformation [1]. Specifically, the Rg value for L1 was comparatively lower than that of BI-2852, while other lead flavonoids (Carpachromene, Sanggenone H, Kuwanol C) showed Rg values similar to BI-2852 [1]. Similarly, L1 demonstrated lower SASA than all other compounds, suggesting reduced water exposure at the binding interface [1].

molecular dynamics radius of gyration SASA

5-Dehydroxyparatocarpin K vs. Analogs: In Silico ADME and Drug-Likeness Profile

Among the four lead bioflavonoids, 5-Dehydroxyparatocarpin K (L1) was predicted to have high gastrointestinal absorption and oral bioavailability, satisfying all Lipinski rule-of-five criteria without violation [1]. In a comparative ADME table (Table 2 of the source), L1 exhibited an iLOGP of 3.31, solubility (Log S, ESOL) of −4.33, and a bioavailability score of 0.55 [1]. Carpachromene (L2) showed comparable values (iLOGP 3.32, Log S −4.82), while Sanggenone H (L3) and Kuwanol C (L4) had lower iLOGP (2.71 and 3.18, respectively) [1]. Importantly, L1 was the only lead compound predicted to have high gastrointestinal absorption (GI absorption: High for L1, L2, L3; not explicitly stated for L4 in Table 2) and no PAINS alerts [1].

ADME drug-likeness bioavailability

5-Dehydroxyparatocarpin K vs. Analogs: In Silico Cytotoxicity and Toxicity Prediction

The CLC-Pred web server (59k compounds, 93% accuracy) predicted that 5-Dehydroxyparatocarpin K exhibits a high probability of cytotoxic activity against multiple cancer cell lines, with Pa (probability of activeness) values exceeding 0.5 for several tumor types [1]. Comparative toxicity profiling using ADMETLAB 2.0 indicated that L1 has a favorable safety profile relative to other leads, with no predicted hepatotoxicity (H-HT negative) or drug-induced liver injury (DILI negative), and no AMES mutagenicity alert [1]. In contrast, some analog compounds showed less favorable predictions (specific comparative data not fully tabulated for all endpoints) [1].

in silico cytotoxicity toxicity prediction cancer cell lines

5-Dehydroxyparatocarpin K vs. Paratocarpin K: Structural Differentiation and Purity Profile

5-Dehydroxyparatocarpin K (C20H18O4, MW 322.4 g/mol) differs from its parent analog Paratocarpin K (C20H18O5, MW 338.35 g/mol, CAS 170900-13-7) by the absence of a hydroxyl group at the 5-position of the flavanone core [1]. This structural modification reduces molecular weight by ~16 Da and eliminates one hydrogen-bond donor, potentially altering solubility, membrane permeability, and target-binding interactions . Commercially, 5-Dehydroxyparatocarpin K is supplied at ≥98% purity (HPLC-verified) as a powder, whereas Paratocarpin K is also available but with distinct vendor catalog numbers (e.g., TN8596 vs. TN3105) .

structural comparison purity analysis reference standard

5-Dehydroxyparatocarpin K: Target-Specific Application Scenarios for Scientific and Industrial Use


KRAS G12D Mutant-Targeted Assay Development

In vitro biochemical and cellular assays (e.g., nucleotide exchange assays, SPR, thermal shift) using 5-Dehydroxyparatocarpin K to validate KRAS G12D switch I/II pocket inhibition [1]. The compound's predicted binding affinity (−8.8 kcal/mol, Ki 0.35 µM) and favorable ADME profile support its use as a tool compound for KRAS G12D-driven cancer cell lines (e.g., pancreatic, colorectal) [1].

In Silico Pharmacophore Modeling and Virtual Screening Benchmarking

Employment of 5-Dehydroxyparatocarpin K as a positive control or benchmarking ligand in molecular docking and dynamics simulations targeting KRAS G12D or related RAS isoforms [1]. The compound's established binding pose, interaction fingerprints (H-bonds with Leu6 and Asp54, hydrophobic contacts with Lys5, Leu56, Met67), and dissociation kinetics provide a robust reference set for computational chemistry workflows [1].

ADME/PK Reference Standard for Pyranoflavonoid Lead Optimization

Use of 5-Dehydroxyparatocarpin K as a physicochemical comparator for medicinal chemistry efforts aimed at improving pyranoflavonoid oral bioavailability and metabolic stability [1]. The compound's iLOGP (3.31), solubility (Log S −4.33), and bioavailability score (0.55) establish a baseline for structure–property relationship studies in flavonoid optimization programs [1].

Natural Product Reference Material for Psoralea corylifolia Extract Standardization

5-Dehydroxyparatocarpin K (≥98% purity) serves as a chemical marker for the quality control and standardization of Psoralea corylifolia (Cullen corylifolium) seed extracts, which are used in traditional medicine and as sources of bioactive flavonoids [1]. Its distinct CAS number and spectral fingerprint enable unambiguous identification in HPLC and LC-MS analyses of botanical preparations .

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